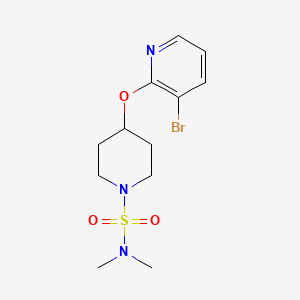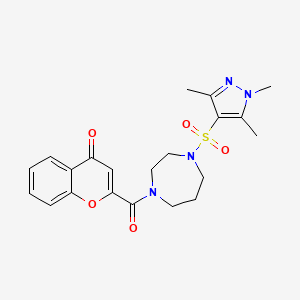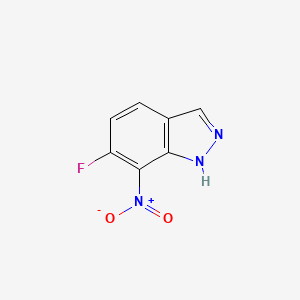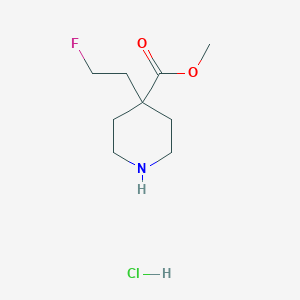
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, also known as BPOA, is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields. BPOA is a member of the oxadiazole family of compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with 1,3,4-oxadiazole cores, including derivatives similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable degrees of activity against selected microbial species, indicating their potential as antimicrobial agents. For instance, a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated active properties against microbes, with compounds 6d and 6f being particularly potent against a selected panel of microbes, showcasing less toxicity and potential for further biological screening except for those with higher cytotoxicity like 6h and 6l (Gul et al., 2017).
Anti-inflammatory Activity
1,3,4-Oxadiazole derivatives have been studied for their anti-inflammatory activity. Various substituted oxadiazoles were synthesized and evaluated, revealing that they possess anti-inflammatory properties. For example, a study on substituted 1,3,4-oxadiazoles showed significant anti-inflammatory activity, highlighting the potential of these compounds as anti-inflammatory agents (Nargund et al., 1994).
Antidiabetic Activity
Investigations into the antidiabetic potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to this compound, have revealed promising results. These compounds were tested for their ability to inhibit the α-glucosidase enzyme, an important target in diabetes management. Compounds exhibited good to moderate inhibition potential, suggesting their utility as lead molecules for further research in antidiabetic therapy (Nazir et al., 2018).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has also been explored, with some compounds showing inhibitory effects against cancer cell lines. For example, novel 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP 1) as potential small lung cancer inhibitors. The study highlighted compounds with considerable inhibition of cell growth, comparable to Bevacizumab, a known anticancer drug, indicating their potential in cancer therapy (Panchal et al., 2020).
Eigenschaften
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDKDRADUGQFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)
![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2866880.png)
![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)

![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)



![N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2866892.png)

![Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2866896.png)
![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)